molecular formula C8H4Cl2O4 B042647 2,6-Dichloroterephthalic acid CAS No. 116802-97-2

2,6-Dichloroterephthalic acid

Cat. No.: B042647
CAS No.: 116802-97-2
M. Wt: 235.02 g/mol
InChI Key: LJUJMEBEACINIP-UHFFFAOYSA-N
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Description

2,6-Dichloroterephthalic acid: is an organic compound with the molecular formula C8H4Cl2O4 . It is a derivative of terephthalic acid, where two hydrogen atoms in the benzene ring are replaced by chlorine atoms at the 2 and 6 positions. This compound is known for its applications in the synthesis of various polymers and as an intermediate in organic synthesis .

Scientific Research Applications

2,6-Dichloroterephthalic acid has several applications in scientific research:

Safety and Hazards

Safety measures suggest avoiding dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichloroterephthalic acid can be synthesized through several methods. One common method involves the chlorination of terephthalic acid. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic chlorination of terephthalic acid. This process is optimized for high yield and purity, and it may involve the use of specific catalysts and controlled reaction conditions to ensure the selective chlorination at the 2 and 6 positions .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloroterephthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,6-Dichloroterephthalic acid in its applications involves its ability to undergo various chemical transformations. The presence of chlorine atoms and carboxylic acid groups allows it to participate in substitution, esterification, and reduction reactions. These reactions enable the formation of diverse compounds with specific properties, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 2,6-Dichloroterephthalic acid is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical reactivity and properties. This positioning allows for selective reactions that are not possible with other isomers or analogs, making it valuable in specialized applications .

Properties

IUPAC Name

2,6-dichloroterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O4/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUJMEBEACINIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501023260
Record name 2,6-Dichloroterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41906-38-1, 116802-97-2
Record name Benzenedicarboxylic acid, dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041906381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloroterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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